1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine
Overview
Description
“1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine, substituted with a methyl group at the 4-position. The piperazine ring is also substituted at the 1-position with a phenyl ring, which is further substituted with bromo and difluoro groups at the 5 and 2,3-positions respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring and a phenyl ring, connected by a single bond. The phenyl ring would have bromo and difluoro substituents, which could potentially influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the bromo and difluoro substituents could potentially influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : The title compound, C23H30ClN5O3 2+·2Cl−·0.5H2O, was synthesized through N-alkylation involving N-methylpiperazine, indicating a method for creating complex molecular structures (Liang, Mu, Liu, & Liu, 2011).
Crystal Structure Analysis : The crystal structure analysis of similar compounds showcases the importance of understanding molecular interactions and geometries in the field of chemical research (Ozbey, Kuş, & Göker, 2001).
Pharmacological Activity Studies
Antipsychotic Drug Analogs : Compounds similar to 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine have been synthesized as analogs of loxapine, a potent antipsychotic drug. These studies demonstrate the potential pharmacological applications of such compounds (Kohara et al., 2002).
Metabolism Studies in Anticancer Compounds : Research on derivatives of 4-methylpiperazine, similar to the compound , has revealed extensive metabolism in rat bile, highlighting its potential in developing anticancer agents (Jiang et al., 2007).
Lipoxygenase Inhibitors : Derivatives of 1-methylpiperazine, structurally related to this compound, have shown potential as inhibitors of 15-lipoxygenase, an enzyme implicated in various diseases, thus suggesting therapeutic applications (Asghari et al., 2016).
Chemical Reagent Development
- Derivatization Reagents : The development of derivatization reagents like 1-(5-Hydrazinyl-2,4-dinitrophenyl)-4-methylpiperazine for analytical purposes in chemistry demonstrates the versatility of this compound-like compounds in enhancing detection and analysis techniques (Men, 2015).
Mechanism of Action
Future Directions
The study of novel piperazine derivatives is a vibrant field of research due to the wide range of biological activities these compounds can exhibit. This particular compound could potentially be studied for its biological activity, and could also serve as a starting point for the synthesis of a range of other substituted piperazine derivatives .
Properties
IUPAC Name |
1-(5-bromo-2,3-difluorophenyl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c1-15-2-4-16(5-3-15)10-7-8(12)6-9(13)11(10)14/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVHZFNASDZLHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC(=C2)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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